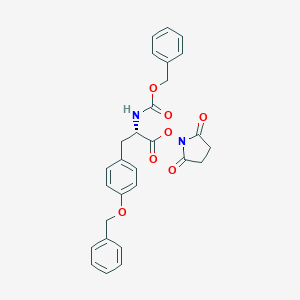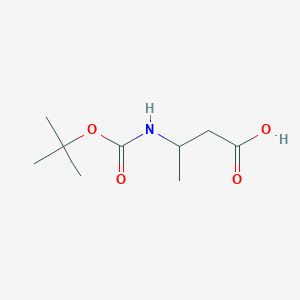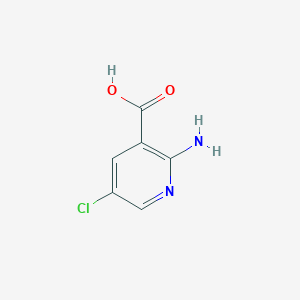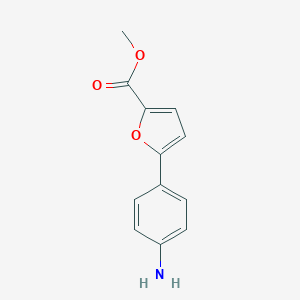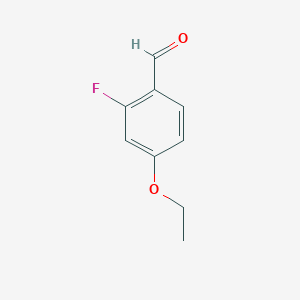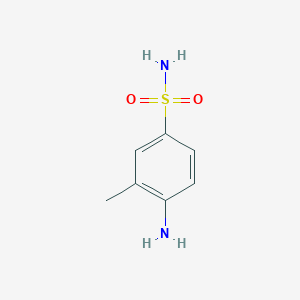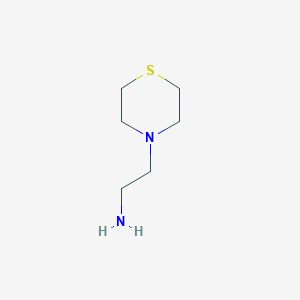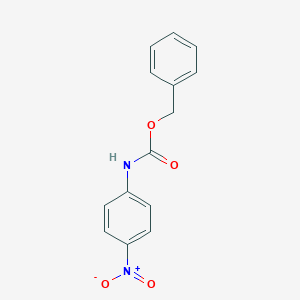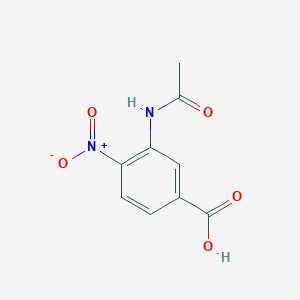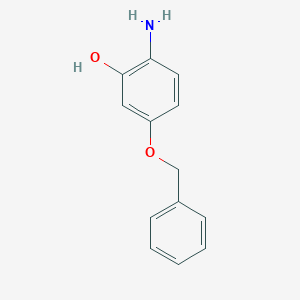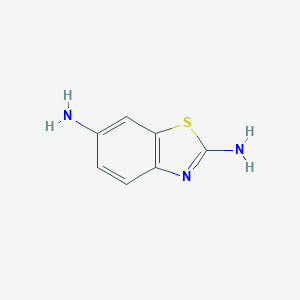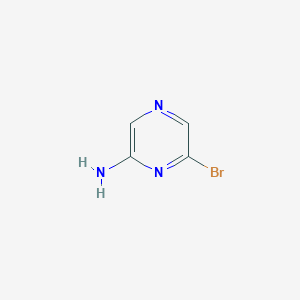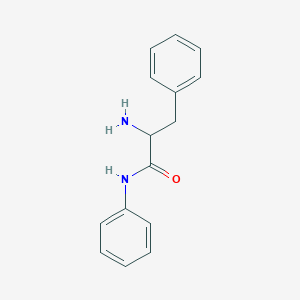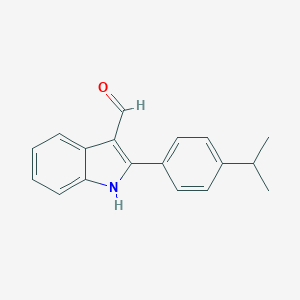
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde, also known as IPICA, is a synthetic compound that belongs to the family of indole derivatives. It has been widely used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. In particular, 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain.
Effets Biochimiques Et Physiologiques
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has been shown to have a range of biochemical and physiological effects in laboratory experiments. In particular, it has been shown to have anti-inflammatory, neuroprotective, and anticancer properties. It has also been shown to have antioxidant properties and to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde in laboratory experiments is its versatility. It can be used in a wide range of applications, from medicinal chemistry to material science. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds. However, one limitation of using 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde is its limited solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are many potential future directions for research on 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde. One area of interest is its potential as an anticancer agent, particularly for the treatment of breast cancer. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde to be used in the development of new materials for various applications, such as sensors and electronic devices.
Méthodes De Synthèse
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Friedel-Crafts acylation reaction. The most common method for synthesizing 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-isopropylphenylboronic acid with 3-formylindole in the presence of a palladium catalyst.
Applications De Recherche Scientifique
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has been used in a wide range of scientific research, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has shown promising results as a potential anticancer agent, as well as a neuroprotective and anti-inflammatory agent. In organic synthesis, 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has been used as a building block for the synthesis of various indole derivatives. In material science, 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has been used as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
2-(4-propan-2-ylphenyl)-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-12(2)13-7-9-14(10-8-13)18-16(11-20)15-5-3-4-6-17(15)19-18/h3-12,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDBQIJYWXOUNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate](/img/structure/B112731.png)
